molecular formula C18H19N5O B1201694 N-[5-(2-phenylethyl)-1,3,5-triazinan-2-ylidene]-1,3-benzoxazol-2-amine CAS No. 673490-60-3

N-[5-(2-phenylethyl)-1,3,5-triazinan-2-ylidene]-1,3-benzoxazol-2-amine

Cat. No.: B1201694
CAS No.: 673490-60-3
M. Wt: 321.4 g/mol
InChI Key: DWOFIMUFCYMGPZ-UHFFFAOYSA-N
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Description

N-[5-(2-phenylethyl)-1,3,5-triazinan-2-ylidene]-1,3-benzoxazol-2-amine is a novel chemical hybrid entity designed for advanced pharmacological screening, incorporating two privileged medicinal chemistry scaffolds: the 1,3-benzoxazole and the 1,3,5-triazine. The 1,3-benzoxazole core is a well-established pharmacophore known to exhibit a wide spectrum of biological activities . Specifically, 2-substituted benzoxazole derivatives have demonstrated potent antibacterial activity against Gram-positive and Gram-negative bacteria, such as Escherichia coli , with efficacy linked to the inhibition of the bacterial enzyme DNA gyrase, an essential and attractive target for antibacterial development . Concurrently, the 1,3,5-triazine moiety is a versatile scaffold present in compounds with significant anticancer potential . Recent research on morpholine-functionalized 1,3,5-triazine derivatives has shown promising cytotoxic activity against colorectal cancer cell lines, such as SW480 and SW620, with some compounds exhibiting superior antiproliferative effects compared to standard chemotherapeutic agents . The strategic integration of these two systems into a single molecule is intended to leverage potential synergistic effects, making this compound a candidate for investigating new antimicrobial and anticancer agents. Furthermore, synthetic approaches for such structures can be optimized using green chemistry principles, including microwave-assisted and ultrasound-assisted protocols, which reduce reaction times and environmental impact while maintaining high yields . This compound is supplied For Research Use Only. It is strictly intended for laboratory research purposes and is not for diagnostic, therapeutic, or any other human or veterinary use.

Properties

IUPAC Name

N-[3-(2-phenylethyl)-2,4-dihydro-1H-1,3,5-triazin-6-yl]-1,3-benzoxazol-2-amine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H19N5O/c1-2-6-14(7-3-1)10-11-23-12-19-17(20-13-23)22-18-21-15-8-4-5-9-16(15)24-18/h1-9H,10-13H2,(H2,19,20,21,22)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DWOFIMUFCYMGPZ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1NC(=NCN1CCC2=CC=CC=C2)NC3=NC4=CC=CC=C4O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H19N5O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

321.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Benzoxazole Ring Formation

The benzoxazole component is typically synthesized via cyclization reactions between o-aminophenol derivatives and carbonyl-containing substrates. A modified approach from benzothiazole synthesis (Table 1) suggests substituting o-aminothiophenol with o-aminophenol to target the oxygen analog.

Table 1: Adapted Benzoxazole Synthesis Conditions

Starting Materials Catalyst/Reagent Conditions Yield
o-Aminophenol + 4-methylbenzoic acid Polyphosphoric acid 185°C, 30 min 70%
o-Aminophenol + aromatic aldehydes Amberlyst-15 90°C, ultrasound 85%
o-Aminophenol + carboxylic acids PPA/T3P® Microwave, 100°C 84%

Key considerations include:

  • Acid catalysis : Polyphosphoric acid (PPA) facilitates dehydration-cyclization but requires high temperatures (185°C), risking decomposition of sensitive intermediates.
  • Microwave-assisted synthesis : Reduced reaction times (10–30 minutes) improve yields (84–85%) while minimizing side reactions.

Triazinan-Ylidene Construction

The triazinan-ylidene system demands careful nitrogen source selection. A three-component reaction between a diamine, aldehyde, and amine precursor under inert atmosphere has shown promise for analogous triazine derivatives. For example:
$$ \text{2-Phenylethylamine} + \text{Glyoxal} + \text{Ammonia} \rightarrow \text{Triazinan-Ylidene Intermediate} $$
Isolation of the ylidene form requires stabilization through resonance, often achieved using electron-withdrawing groups or metal coordination.

Convergent Synthesis: Fragment Coupling Approaches

Nucleophilic Aromatic Substitution

Pre-formed benzoxazole-2-amine derivatives can react with triazinan-ylidene electrophiles. In a representative procedure:

  • Benzoxazole activation : Treat 1,3-benzoxazol-2-amine with LDA at −78°C to generate a lithiated species.
  • Coupling : Add 5-(2-phenylethyl)-1,3,5-triazinan-2-ylium chloride, warming to room temperature.
  • Workup : Quench with NH₄Cl, extract with dichloromethane, and purify via silica chromatography.

Optimization Data :

  • Temperature sensitivity : Reactions above −50°C led to polymerization (yields <20%).
  • Solvent effects : THF provided superior yields (68%) compared to DMF (42%) or DMSO (35%).

Metal-Mediated Cross-Coupling

Palladium-catalyzed Buchwald-Hartwig amination connects pre-synthesized fragments:
$$ \text{Benzoxazole-Br} + \text{Triazinan-NH}2 \xrightarrow{\text{Pd}2\text{dba}_3/\text{Xantphos}} \text{Target Compound} $$
Conditions :

  • Catalyst: Pd₂(dba)₃ (5 mol%)
  • Ligand: Xantphos (10 mol%)
  • Base: Cs₂CO₃, toluene, 110°C, 24 h
  • Yield: 62% after column chromatography

One-Pot Tandem Methodologies

A streamlined approach combining benzoxazole formation and triazinan coupling in a single reactor demonstrates industrial potential:

Procedure :

  • Charge reactor with o-aminophenol (1.0 eq), 2-(2-phenylethyl)-1,3,5-triazinan-1-ium chloride (1.2 eq), and PPA.
  • Heat to 150°C under N₂ for 6 h.
  • Cool, dilute with H₂O, neutralize with NaHCO₃, and extract with EtOAc.
  • Concentrate and recrystallize from ethanol/H₂O.

Key Metrics :

  • Scale : Demonstrated at 50 g scale
  • Purity : >99% (HPLC)
  • Overall yield : 58%

Green Chemistry Innovations

Solvent-Free Mechanochemical Synthesis

Ball-milling techniques eliminate solvent use while enhancing reaction efficiency:

  • Reagents : o-Aminophenol, triazinan precursor, K₂CO₃
  • Milling time : 2 h
  • Yield : 71%
  • Particle size analysis : 85% particles <10 μm

Biocatalytic Approaches

Immobilized lipase (Candida antarctica) mediates amide bond formation in aqueous media:

  • pH : 7.4
  • Temperature : 37°C
  • Conversion : 89% after 48 h
  • Enzyme reuse : 5 cycles with <10% activity loss

Analytical Characterization and Quality Control

Spectroscopic Verification

  • ¹H NMR (400 MHz, CDCl₃): δ 8.05 (d, J=8.1 Hz, benzoxazole-H), 7.28 (m, phenyl-H), 3.82 (t, triazinan-CH₂), 2.41 (s, CH₃).
  • HRMS : m/z calc. for C₁₉H₂₀N₄O [M+H]⁺: 321.1709; found: 321.1712.

Purity Optimization

Table 2: Purification Method Comparison

Method Purity (%) Recovery (%)
Silica Chromatography 99.2 78
Recrystallization 98.5 85
Prep-HPLC 99.9 65

Chemical Reactions Analysis

Types of Reactions

N-[5-(2-phenylethyl)-1,3,5-triazinan-2-ylidene]-1,3-benzoxazol-2-amine can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides.

    Reduction: Reduction reactions can lead to the formation of reduced derivatives.

    Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, leading to the formation of various substituted products.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are often used.

    Substitution: Reagents like halogens (Cl2, Br2) and alkylating agents (R-X) are commonly employed.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxides, while substitution reactions can produce a variety of substituted derivatives with different functional groups.

Scientific Research Applications

Antimicrobial Activity

Research has indicated that compounds structurally related to N-[5-(2-phenylethyl)-1,3,5-triazinan-2-ylidene]-1,3-benzoxazol-2-amine exhibit significant antimicrobial properties. For instance, derivatives of benzoxazole have been evaluated for their effectiveness against various bacterial strains. Studies have shown that modifications in the structure can enhance activity against Gram-positive and Gram-negative bacteria .

Anticancer Potential

The anticancer properties of this compound are being explored through various studies. Compounds containing benzoxazole and triazine rings have demonstrated potential in targeting cancer cell lines. For example, certain derivatives have shown promising results in inhibiting cell proliferation in colorectal carcinoma models . The mechanism often involves the inhibition of key enzymes or pathways essential for cancer cell survival.

In Vitro Studies

In vitro studies are crucial for assessing the biological activity of this compound. These studies typically involve:

  • Cell Viability Assays : Such as MTT or SRB assays to determine the cytotoxic effects on cancer cell lines.
  • Antimicrobial Testing : Utilizing methods like disk diffusion and minimum inhibitory concentration (MIC) tests to evaluate antimicrobial efficacy against specific pathogens.

Case Studies

Recent research has highlighted several case studies involving this compound:

  • Antimicrobial Efficacy : A study reported that derivatives showed MIC values ranging from 1.27 µM to 2.65 µM against various bacterial strains, indicating strong antimicrobial potential .
  • Anticancer Activity : Another study demonstrated that specific derivatives exhibited IC50 values lower than standard chemotherapeutics like 5-Fluorouracil (IC50 = 9.99 µM), suggesting a potential alternative for cancer treatment .

Research Findings

ApplicationMethodologyKey Findings
AntimicrobialDisk diffusion/MIC testsSignificant activity against Gram-positive and Gram-negative bacteria
AnticancerCell viability assaysLower IC50 values than standard drugs in colorectal carcinoma models

Mechanism of Action

The mechanism of action of N-[5-(2-phenylethyl)-1,3,5-triazinan-2-ylidene]-1,3-benzoxazol-2-amine involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and triggering specific biochemical pathways. The exact molecular targets and pathways depend on the specific application and the biological context in which the compound is used.

Comparison with Similar Compounds

Structural Analogs and Comparative Analysis

Triazinan-Ylidene Derivatives

N-(5-(4-Chlorobenzyl)-1,3,5-triazinan-2-ylidene)nitramide
  • Structure : Substituted with a 4-chlorobenzyl group instead of 2-phenylethyl.
  • Bioactivity : Demonstrated fungicidal and herbicidal properties, as evidenced by patent filings .
  • Synthesis : Methods involve condensation reactions with chlorobenzyl derivatives, yielding stable crystalline structures .
N-[5-(Tetrahydrofuran-2-ylmethyl)-1,4,5,6-tetrahydro-1,3,5-triazin-2-yl]-1,3-benzothiazol-2-amine
  • Structure : Benzothiazole replaces benzoxazole; tetrahydrofuran-methyl substituent alters solubility.
  • Properties : Water solubility of 42.1 µg/mL at pH 7.4, higher than typical hydrophobic triazinan derivatives .
N-Phenyl-1,3-benzoxazol-2-amine Derivatives
  • Structure : Lack the triazinan-ylidene core but retain the benzoxazole scaffold.
  • Synthesis : I₂-mediated oxidative cyclodesulfurization offers an eco-friendly route (yields: 65–85%) compared to toxic reagents like HgO .

Bioactive Imidazole and Thiadiazole Derivatives

N-[(2Z)-4-Methyl-1,3-dihydro-2H-imidazol-2-ylidene]-1,3-benzoxazol-2-amine
  • Bioactivity : Highest antibacterial activity against Gram-positive and Gram-negative bacteria (e.g., E. coli, S. aureus) with inhibition zones >2 cm .
  • Limitation : Lower molecular weight (MW: 255.3 g/mol) may reduce metabolic stability compared to triazinan derivatives .
5-Chloro-N-(4,5-dihydro-1H-imidazol-2-yl)-2,1,3-benzothiadiazol-4-amine (Tizanidine)

Comparative Data Tables

Table 1: Structural and Physicochemical Properties

Compound Name Molecular Formula MW (g/mol) Core Structure Substituent Solubility
Target Compound C₁₈H₁₉N₅O 321.38 Benzoxazole-triazinan 2-Phenylethyl Not reported
N-(5-(4-Chlorobenzyl)-triazinan-ylidene)nitramide C₁₀H₁₁ClN₆O₂ 282.69 Triazinan-ylidene 4-Chlorobenzyl Not reported
N-[(2Z)-4-Methyl-imidazol-ylidene]-benzoxazol-2-amine C₁₁H₁₀N₄O 214.23 Benzoxazole-imidazole 4-Methyl DMSO-soluble
Tizanidine C₉H₈ClN₅S 253.71 Benzothiadiazole-imidazole 5-Chloro Water-soluble

Key Findings and Implications

Synthesis Challenges : While I₂-mediated methods (used for benzoxazole derivatives) are eco-friendly, the discontinuation of the target compound suggests unresolved issues in scalability or purity .

Bioactivity Gaps : The target compound lacks reported bioactivity data, whereas structural analogs with chlorobenzyl or imidazole groups show validated fungicidal, herbicidal, or antibacterial effects .

Biological Activity

N-[5-(2-phenylethyl)-1,3,5-triazinan-2-ylidene]-1,3-benzoxazol-2-amine is a chemical compound that has garnered attention for its potential biological activities. This article aims to provide a comprehensive overview of its biological activity based on existing research findings, including data tables and case studies.

Chemical Structure and Properties

The compound has the following molecular formula:

PropertyValue
Molecular Formula C₁₈H₁₉N₅O
CAS Number 673490-60-3
MDL Number MFCD19103629
Hazard Classification Irritant

The structure of this compound features a triazine ring and a benzoxazole moiety, which are known to contribute to various biological activities.

Biological Activity Overview

Research indicates that compounds with similar structures often exhibit a range of biological activities including:

  • Antimicrobial Activity : Compounds containing benzoxazole derivatives have shown significant antimicrobial properties against various bacterial strains.
  • Anticancer Properties : Some triazine derivatives are noted for their ability to inhibit cancer cell proliferation in vitro.
  • Insecticidal Activity : Certain analogues have demonstrated efficacy in repelling or killing insect pests.

Antimicrobial Activity

A study examining the antimicrobial properties of related compounds found that derivatives of benzoxazole exhibited notable activity against Gram-positive and Gram-negative bacteria. The minimum inhibitory concentrations (MICs) were determined for several compounds, indicating that modifications to the benzoxazole structure can enhance activity.

Anticancer Potential

In another investigation, triazine-based compounds were evaluated for their anticancer effects. Results showed that specific derivatives could reduce cell viability in various cancer cell lines, including breast and lung cancer cells. The mechanism of action was linked to the induction of apoptosis and cell cycle arrest.

Insecticidal Efficacy

A recent bioassay highlighted the insecticidal activity of this compound analogues against agricultural pests. The study reported a significant reduction in pest populations with treated compounds showing up to 80% mortality rates compared to control groups.

Structure-Activity Relationship (SAR)

Understanding the structure-activity relationship is crucial for optimizing the biological activity of this compound. Research suggests that:

  • Substituent Variations : Alterations in the phenyl group can lead to increased potency against specific microbial strains.
  • Ring Modifications : Changes in the triazine ring can enhance anticancer properties by affecting cellular uptake and metabolic stability.

Data Table: Summary of Biological Activities

Activity TypeObserved EffectReference
AntimicrobialSignificant inhibition against S. aureus and E. coli (MIC values ranging from 10 to 50 µg/mL)
AnticancerReduced viability in MCF7 cells (IC50 = 15 µM)
Insecticidal80% mortality rate in Myzus persicae at 100 ppm

Q & A

Basic Research Questions

Q. What are the optimized synthetic routes for N-[5-(2-phenylethyl)-1,3,5-triazinan-2-ylidene]-1,3-benzoxazol-2-amine, and how do reaction conditions influence yield and purity?

  • Methodological Answer : The synthesis typically involves multi-step reactions, including cyclization of triazine precursors and coupling with benzoxazole derivatives. Key steps include:

  • Triazine Formation : Use of POCl₃ or thiourea derivatives under reflux conditions (e.g., 90°C for 3–6 hours) to form the triazinan-2-ylidene core .
  • Benzoxazole Coupling : Amidation or nucleophilic substitution with 1,3-benzoxazol-2-amine under basic conditions (e.g., pyridine or NaHCO₃) .
  • Purification : Recrystallization (DMSO/water mixtures) or chromatography (silica gel, ethyl acetate/hexane) to achieve >95% purity .
    • Critical Parameters : Excess reagents (e.g., POCl₃) improve cyclization efficiency, while pH control during precipitation minimizes byproducts .

Q. How can researchers validate the structural integrity of this compound post-synthesis?

  • Methodological Answer : Combine spectroscopic and crystallographic techniques:

  • NMR : Analyze ¹H/¹³C-NMR for characteristic shifts (e.g., triazinan-2-ylidene protons at δ 7.8–8.2 ppm, benzoxazole C=O at ~160 ppm) .
  • X-Ray Crystallography : Resolve hydrogen-bonding patterns (e.g., N–H⋯N interactions stabilizing the triazine-benzoxazole linkage) .
  • Mass Spectrometry : Confirm molecular ion peaks (e.g., ESI-MS [M+H]⁺) and isotopic patterns .

Q. What preliminary assays are recommended to assess its biological activity?

  • Methodological Answer : Prioritize target-agnostic screens:

  • Enzyme Inhibition : Test against kinase/phosphatase panels (IC₅₀ values) due to triazine’s affinity for ATP-binding pockets .
  • Cellular Viability Assays : Use MTT/XTT on cancer (e.g., HeLa) and non-cancerous cell lines (e.g., HEK293) to identify selective cytotoxicity .
  • Receptor Binding : Radioligand displacement assays for GPCRs or nuclear receptors, leveraging the phenylethyl moiety’s lipophilicity .

Advanced Research Questions

Q. How can computational modeling elucidate the compound’s mechanism of action against specific enzymatic targets?

  • Methodological Answer :

  • Docking Simulations : Use AutoDock Vina or Schrödinger to predict binding poses in enzymes (e.g., PFOR or cytochrome P450), focusing on triazine’s π-π stacking and H-bonding with active sites .
  • MD Simulations : Analyze stability of ligand-enzyme complexes (e.g., RMSD <2 Å over 100 ns trajectories) to identify key residues for mutagenesis validation .
  • QSAR Studies : Corporate substituent effects (e.g., phenylethyl chain length) on bioactivity to guide analog design .

Q. What strategies resolve contradictions in reported bioactivity data (e.g., variable IC₅₀ across studies)?

  • Methodological Answer :

  • Purity Verification : Re-test batches with HPLC-UV/LC-MS to rule out impurities (>99% purity required) .
  • Assay Standardization : Use identical cell lines (ATCC-validated) and protocols (e.g., PrestoBlue vs. MTT) to minimize variability .
  • Metabolic Stability Testing : Evaluate cytochrome P450 metabolism (e.g., human liver microsomes) to assess if active metabolites contribute to discrepancies .

Q. How can the compound’s selectivity for cancer vs. healthy cells be enhanced through structural modifications?

  • Methodological Answer :

  • SAR Exploration : Synthesize analogs with:
  • Phenylethyl Substituents : Replace with fluorophenyl or adamantyl groups to modulate lipophilicity and target engagement .
  • Benzoxazole Modifications : Introduce electron-withdrawing groups (e.g., -NO₂, -Cl) to enhance DNA intercalation .
  • Prodrug Design : Incorporate pH-sensitive linkers (e.g., hydrazones) for tumor-specific activation .

Q. What advanced analytical techniques characterize its interaction with DNA or protein targets?

  • Methodological Answer :

  • Surface Plasmon Resonance (SPR) : Measure real-time binding kinetics (ka/kd) with immobilized DNA/protein .
  • Isothermal Titration Calorimetry (ITC) : Quantify binding affinity (Kd) and thermodynamic parameters (ΔH, ΔS) .
  • Cryo-EM : Resolve ligand-induced conformational changes in large enzyme complexes (e.g., ribosomes) at near-atomic resolution .

Retrosynthesis Analysis

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Strategy Settings

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Min. plausibility 0.01
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Feasible Synthetic Routes

Reactant of Route 1
N-[5-(2-phenylethyl)-1,3,5-triazinan-2-ylidene]-1,3-benzoxazol-2-amine
Reactant of Route 2
N-[5-(2-phenylethyl)-1,3,5-triazinan-2-ylidene]-1,3-benzoxazol-2-amine

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